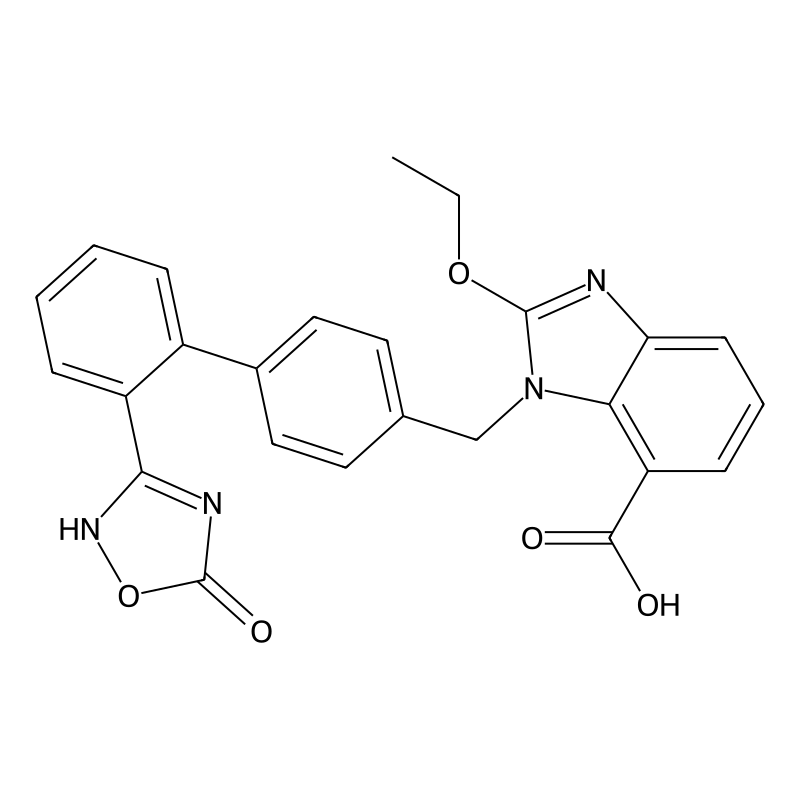

Azilsartan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Azilsartan in Hypertension Treatment

Scientific Field: Pharmacology and Medicine

Application Summary: Azilsartan is primarily used to treat high blood pressure It is a novel angiotensin II receptor blocker (ARB), a class of drugs that is of high priority in the management of hypertensive subjects.

Methods of Application: Azilsartan is administered orally for the treatment of hypertension. The dosage and frequency are determined by the healthcare provider based on the patient’s condition.

Results or Outcomes: Azilsartan has been found to be effective in reducing blood pressure.

Azilsartan in Cocrystal Formation

Scientific Field: Pharmaceutical Chemistry

Application Summary: Azilsartan has been used in the synthesis of two novel cocrystals (AZ-BIP, AZ-BPE; BIP = 4,4′-bipyridine, BPE = trans-1,2-bis (4-pyridyl) ethylene) to improve its solubility.

Methods of Application: The cocrystals were synthesized by solution crystallization.

Results or Outcomes: The equilibrium solubility study demonstrated that the AZ-BIP and AZ-BPE cocrystals both showed higher solubility than azilsartan in water.

Azilsartan in Analytical Methods for Estimation in Pharmaceutical Formulation

Scientific Field: Pharmaceutical Analysis

Application Summary: Azilsartan has been used in the development of numerous methods for quantitative estimation in bulk and pharmaceutical dosage form.

Results or Outcomes: The chromatographic methods, primarily RP-HPLC and LC-MS, were found to be more accurate, precise, and sensitive compared to other pharmaceutical methods.

Azilsartan in Treatment of Left Ventricular Diastolic Dysfunction

Scientific Field: Cardiology

Methods of Application: In a randomized, open-label trial, hypertensive patients with heart failure and left ventricular ejection fraction ≥ 45% were assigned to receive 20 mg of azilsartan or 8 mg of candesartan, once daily for 48 weeks.

Results or Outcomes: The incidences of hypotension and hyperkalemia were 0% and 2.1% in the azilsartan group and 1.1% and 1.1% in the candesartan group, respectively.

Azilsartan in Pleiotropic Cardiometabolic Effects

Application Summary: Azilsartan has been studied for its potential pleiotropic cardiometabolic effects.

Results or Outcomes: Azilsartan was found to be more effective in terms of reducing indices of blood pressure over alternative ARBs or angiotensin-converting enzyme (ACE) inhibitors with minimal side effects.

Azilsartan in Chemometric Methods for Simultaneous Determination

Application Summary: Azilsartan has been used in the development of chemometric methods for simultaneous determination of azilsartan medoxomil, chlorthalidone, and azilsartan.

Methods of Application: The study involved the use of full spectrum and genetic algorithm-selected spectrum-based chemometric methods.

Results or Outcomes: The developed methods were validated and applied on commercial dosage form.

Azilsartan is an angiotensin II receptor antagonist primarily used for the treatment of hypertension. It is marketed as a prodrug, azilsartan medoxomil, which is hydrolyzed in the gastrointestinal tract to its active form, azilsartan. This compound selectively binds to the angiotensin II type 1 receptor (AT1), blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thus leading to a decrease in blood pressure. Azilsartan has a high affinity for AT1 receptors, with over 10,000 times greater affinity compared to AT2 receptors, which are involved in cardiovascular homeostasis .

The primary chemical reaction involving azilsartan is its conversion from azilsartan medoxomil through hydrolysis. This reaction is catalyzed by esterases present in the gastrointestinal tract and liver. The hydrolysis process transforms azilsartan medoxomil into azilsartan, which then exerts its pharmacological effects by inhibiting the actions of angiotensin II at the AT1 receptor .

Additionally, azilsartan undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8, leading to the formation of two inactive metabolites: metabolite M-I and metabolite M-II .

Azilsartan exhibits significant antihypertensive activity by blocking angiotensin II's action on AT1 receptors. Clinical studies have shown that it can inhibit the pressor effects of angiotensin II infusion significantly. At a dose of 32 mg, azilsartan can inhibit approximately 90% of the maximal pressor effect at peak plasma concentrations and about 60% at 24 hours post-administration . The drug also causes a dose-dependent decrease in peripheral vascular resistance and smooth muscle tone, contributing to its effectiveness in lowering blood pressure .

The synthesis of azilsartan involves several steps:

- Starting Materials: The synthesis begins with specific precursors that undergo a series of reactions.

- Hydrolysis: Azilsartan medoxomil is hydrolyzed to yield azilsartan.

- Reactions: The synthesis may involve reactions such as amidation and cyclization under controlled conditions to produce the final compound.

- Purification: The final product is purified through filtration and drying processes.

An example reaction includes treating azilsartan with medoxomil alcohol in the presence of tosyl chloride to form azilsartan medoxomil .

Azilsartan is primarily used in clinical settings for managing hypertension. It offers advantages over traditional angiotensin-converting enzyme inhibitors (ACE inhibitors) by minimizing side effects such as cough and angioedema. Azilsartan can be administered without dose adjustments in patients with renal or hepatic dysfunction, making it a versatile option for hypertension management .

Several compounds share similarities with azilsartan in their mechanism of action as angiotensin II receptor antagonists. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Losartan | Angiotensin II receptor antagonist | First ARB developed; unique active metabolite |

| Valsartan | Angiotensin II receptor antagonist | Long half-life; often used in heart failure |

| Olmesartan | Angiotensin II receptor antagonist | High selectivity for AT1 receptors |

| Telmisartan | Angiotensin II receptor antagonist | Additional effects on metabolic syndrome |

| Irbesartan | Angiotensin II receptor antagonist | Effective in diabetic nephropathy |

Uniqueness of Azilsartan:

- Azilsartan exhibits a longer duration of action due to its slow dissociation from AT1 receptors compared to other angiotensin II receptor blockers.

- It has a favorable pharmacokinetic profile with high bioavailability and minimal side effects related to renal function.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

Storage

UNII

Drug Indication

Livertox Summary

Drug Classes

Angiotensin II Receptor Antagonists

Therapeutic Uses

Edarbi may be used alone or in combination with other antihypertensive agents.

Both angiotensin II receptor antagonists /eg, azilsartan/ and ACE inhibitors have been shown to slow the rate of progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy, and use of a drug from either class is recommended in such patients. /NOT included in US product label/

Mechanism of Action

Angiotensin receptor (type 1) blockers (ARBs) can reduce both hypertension and insulin resistance induced by local and systemic activation of the renin-angiotensin-aldosterone system. The effectiveness of azilsartan medoxomil (AZIL-M), a novel imidazole-based ARB, to facilitate metabolic improvements in conditions of angiotensin II (Ang II)-associated insulin resistance is currently unknown. The aim of this study was to determine the impact of chronic AZIL-M treatment on glucose transport activity and key insulin signaling elements in red skeletal muscle of Ang II-treated rats. Male Sprague-Dawley rats were treated for 8 weeks with or without Ang II (200 ng/kg/min) combined with either vehicle or AZIL-M (1 mg/kg/day). Ang II induced significant (p < 0.05) increases in blood pressure, which were completely prevented by AZIL-M. Furthermore, Ang II reduced insulin-mediated glucose transport activity in incubated soleus muscle, and AZIL-M co-treatment increased this parameter. Moreover, AZIL-M treatment of Ang II-infused animals increased the absolute phosphorylation of insulin signaling molecules, including Akt [both Ser473 (81%) and Thr308 (23%)] and AS160 Thr642 (42%), in red gastrocnemius muscle frozen in situ. Absolute AMPKalpha (Thr172) phosphorylation increased (98%) by AZIL-M treatment, and relative Thr389 phosphorylation of p70 S6K1, a negative regulator of insulin signaling, decreased (51%) with AZIL-M treatment. These results indicate that ARB AZIL-M improves the in vitro insulin action on glucose transport in red soleus muscle and the functionality of the Akt/AS160 axis in red gastrocnemius muscle in situ in Ang II-induced insulin-resistant rats, with the latter modification possibly associated with enhanced AMPKalpha and suppressed p70 S6K1 activation.

Absorption Distribution and Excretion

The volume of distribution of azilsartan is approximately 16 L. Azilsartan is highly bound to human plasma proteins (>99%), mainly serum albumin. Protein binding is constant at azilsartan plasma concentrations well above the range achieved with recommended doses.

Following an oral dose of C-labeled azilsartan medoxomil, approximately 55% of radioactivity was recovered in feces and approximately 42% in urine, with 15% of the dose excreted in urine as azilsartan. The elimination half-life of azilsartan is approximately 11 hours and renal clearance is approximately 2.3 mL/min. Steady-state levels of azilsartan are achieved within five days, and no accumulation in plasma occurs with repeated once-daily dosing.

Azilsartan medoxomil is hydrolyzed to azilsartan, the active metabolite, in the gastrointestinal tract during absorption. Azilsartan medoxomil is not detected in plasma after oral administration. Dose proportionality in exposure was established for azilsartan in the azilsartan medoxomil dose range of 20 mg to 320 mg after single or multiple dosing. The estimated absolute bioavailability of azilsartan following administration of azilsartan medoxomil is approximately 60%. After oral administration of azilsartan medoxomil, peak plasma concentrations (Cmax) of azilsartan are reached within 1.5 to 3 hours. Food does not affect the bioavailability of azilsartan.

For more Absorption, Distribution and Excretion (Complete) data for Azilsartan (8 total), please visit the HSDB record page.

Metabolism Metabolites

Azilsartan is metabolized to two primary metabolites. The major metabolite in plasma is formed by O-dealkylation, referred to as metabolite M-II, and the minor metabolite is formed by decarboxylation, referred to as metabolite M-I. Systemic exposures to the major and minor metabolites in humans were approximately 50% and less than 1% of azilsartan, respectively. M-I and M-II do not contribute to the pharmacologic activity of Edarbi. The major enzyme responsible for azilsartan metabolism is CYP2C9.

Associated Chemicals

Azilsartan medoxomil; 863031-21-4

Wikipedia

Drug Warnings

Drugs that act directly on the renin-angiotensin system (e.g., ACE inhibitors, angiotensin II receptor antagonists) reduce fetal renal function and increase fetal and neonatal morbidity and mortality when used in pregnancy during the second and third trimesters. ACE inhibitors also may increase the risk of major congenital malformations when administered during the first trimester of pregnancy. Azilsartan should be discontinued as soon as possible when pregnancy is detected, unless continued use is considered life-saving. Nearly all women can be transferred successfully to alternative therapy for the remainder of their pregnancy.

Use of drugs that affect the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Edarbi as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus.

Because symptomatic hypotension may occur in patients with an activated renin-angiotensin system (e.g., patients with volume or salt depletion secondary to high doses of diuretics), azilsartan should be initiated in such patients after volume or salt depletion is corrected, or a lower initial dose of the drug should be used. If hypotension occurs in patients receiving azilsartan medoxomil, the patient should be placed in the supine position and, if necessary, an IV infusion of 0.9% sodium chloride injection should be administered. Transient hypotension is not a contraindication to additional doses of azilsartan, and therapy with the drug can be cautiously reinstated after blood pressure has been stabilized (e.g., with volume expansion).

For more Drug Warnings (Complete) data for Azilsartan (14 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of azilsartan is approximately 11 hours ... .

Methods of Manufacturing

Analytic Laboratory Methods

Storage Conditions

Conditions for safe storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Since the use of potassium-sparing diuretics (i.e., amiloride, spironolactone, triamterene) with an angiotensin II receptor antagonist (i.e., azilsartan medoxomil) can increase the potential for hyperkalemia, some clinicians have suggested that concomitant administration of these drugs with azilsartan medoxomil should be avoided.

Concomitant treatment with nonsteroidal anti-inflammatory agents (NSAIAs), including selective cyclooxygenase-2 (COX-2) inhibitors, and angiotensin II receptor antagonists may result in deterioration of renal function, including possible acute renal failure, in patients who are geriatric, volume-depleted (including those on diuretic therapy), or have compromised renal function. These effects usually are reversible. Renal function should be periodically monitored in patients receiving azilsartan and NSAIA therapy. The antihypertensive effect of azilsartan may be attenuated in patients receiving NSAIAs, including selective COX-2 inhibitors.

Reversible increases in serum creatinine, which may occur in patients receiving azilsartan medoxomil, may be larger in patients also receiving hydrochlorothiazide.

Stability Shelf Life

Dates

2: Fukuda M, Isobe-Sasaki Y, Sato R, Miura T, Mizuno M, Ono M, Kiyono K, Yamamoto Y, Hayano J, Ohte N. The angiotensin II type 1 receptor blocker azilsartan can overwhelm the sympathetic nerve activation stimulated by coadministration of calcium channel blockers. J Renin Angiotensin Aldosterone Syst. 2019 Jan-Mar;20(1):1470320319839525. doi: 10.1177/1470320319839525. PubMed PMID: 30915878; PubMed Central PMCID: PMC6437324.

3: Li N, Fan L, Wu B, Dai G, Jiang C, Guo Y, Wang D. Preparation and in vitro/in vivo evaluation of azilsartan osmotic pump tablets based on the preformulation investigation. Drug Dev Ind Pharm. 2019 Mar 25:1-10. doi: 10.1080/03639045.2019.1593441. [Epub ahead of print] PubMed PMID: 30909753.

4: Hardin MD, Jacobs TF. Azilsartan. 2019 Mar 31. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK538473/ PubMed PMID: 30860708.

5: Ehlken B, Shlaen M, Lopez Fuensalida de Torres MDP, Hisada M, Bennett D. Use of azilsartan medoxomil in the primary-care setting in Germany: A real-world evidence study . Int J Clin Pharmacol Ther. 2019 Mar 8. doi: 10.5414/CP203359. [Epub ahead of print] PubMed PMID: 30848243.

6: Miyoshi T, Onoue G, Ito H. Effect of Switching to Azilsartan From Fixed-Dose Combination of an Angiotensin II Receptor Blocker and Calcium Channel Blocker or a Thiazide in Patients With Hypertension. J Clin Med Res. 2019 Mar;11(3):202-207. doi: 10.14740/jocmr3723. Epub 2019 Feb 13. PubMed PMID: 30834043; PubMed Central PMCID: PMC6396784.

7: He Y, Zhang W, Guo T, Zhang G, Qin W, Zhang L, Wang C, Zhu W, Yang M, Hu X, Singh V, Wu L, Gref R, Zhang J. Drug nanoclusters formed in confined nano-cages of CD-MOF: dramatic enhancement of solubility and bioavailability of azilsartan. Acta Pharm Sin B. 2019 Jan;9(1):97-106. doi: 10.1016/j.apsb.2018.09.003. Epub 2018 Sep 7. PubMed PMID: 30766781; PubMed Central PMCID: PMC6361728.

8: Matsuo Y, Suematsu Y, Tomita S, Tashiro K, Kuwano T, Kitajima K, Miura SI. Unique mode of binding between angiotensin II type 1 receptor and its blockers. Clin Exp Hypertens. 2018 Nov 19:1-6. doi: 10.1080/10641963.2018.1545851. [Epub ahead of print] PubMed PMID: 30453795.

9: Hussein LA, Magdy NN, Ibrahim MA. Stability-Indicating RP-UPLC Method for Simultaneous Determination of Azilsartan Medoxomil and Chlorthalidone in Tablets in the Presence of Its Degradation Products. J Chromatogr Sci. 2019 Mar 1;57(3):213-219. doi: 10.1093/chromsci/bmy102. PubMed PMID: 30395199.

10: Li Y, Zhu H, Yang J, Ke K, Zhu Y, Chen L, Qu Y, Suo R, Chen X, Zhu Y. Discovering Proangiogenic Drugs in Ischemic Stroke Based on the Relationship between Protein Domain and Drug Substructure. ACS Chem Neurosci. 2019 Jan 16;10(1):507-517. doi: 10.1021/acschemneuro.8b00381. Epub 2018 Oct 29. PubMed PMID: 30346717.

11: Collier DJ, Juhasz A, Agabiti-Rosei E, Lloyd E, Hisada M, Zhao L, Kupfer S, Caulfield MJ. Efficacy and safety of azilsartan medoxomil/chlortalidone fixed-dose combination in hypertensive patients uncontrolled on azilsartan medoxomil alone: A randomized trial. J Clin Hypertens (Greenwich). 2018 Oct;20(10):1473-1484. doi: 10.1111/jch.13376. Epub 2018 Oct 9. PubMed PMID: 30302936.

12: Ferdinand KC, Bakris GL, Cushman WC, Weber MA, Lloyd E, Wu J, White WB. Comparison of Effectiveness of Azilsartan Medoxomil and Olmesartan in Blacks Versus Whites With Systemic Hypertension. Am J Cardiol. 2018 Nov 1;122(9):1496-1505. doi: 10.1016/j.amjcard.2018.07.022. Epub 2018 Aug 4. PubMed PMID: 30217371.

13: Komaki H, Iwasa M, Hayakawa Y, Okamoto C, Minatoguchi S, Yamada Y, Kanamori H, Kawasaki M, Nishigaki K, Minatoguchi S. Azilsartan attenuates cardiac damage caused by high salt intake through the downregulation of the cardiac (pro)renin receptor and its downstream signals in spontaneously hypertensive rats. Hypertens Res. 2018 Nov;41(11):886-896. doi: 10.1038/s41440-018-0099-0. Epub 2018 Sep 12. PubMed PMID: 30209283.

14: Weber MA, Sever P, Juhasz A, Roberts A, Cao C. A randomized trial of the efficacy and safety of azilsartan medoxomil combined with chlorthalidone. J Renin Angiotensin Aldosterone Syst. 2018 Jul-Sep;19(3):1470320318795000. doi: 10.1177/1470320318795000. PubMed PMID: 30175930; PubMed Central PMCID: PMC6122257.

15: Mishra S, Ingole S, Jain R. Salt sensitivity and its implication in clinical practice. Indian Heart J. 2018 Jul - Aug;70(4):556-564. doi: 10.1016/j.ihj.2017.10.006. Epub 2017 Oct 10. Review. PubMed PMID: 30170653; PubMed Central PMCID: PMC6116721.

16: Grigoreva NY, Koroleva ME. [Choice of an Optimal Blocker of the Renin-Angiotensin-Aldosterone System in Patients With Concomitant Arterial Hypertension and Chronic Obstructive Pulmonary Disease]. Kardiologiia. 2018 Aug;(8):50-57. Russian. PubMed PMID: 30131042.

17: Mahmood NMA, Hussain SA, Mirza RR. Azilsartan improves the effects of etanercept in patients with active rheumatoid arthritis: a pilot study. Ther Clin Risk Manag. 2018 Aug 7;14:1379-1385. doi: 10.2147/TCRM.S174693. eCollection 2018. PubMed PMID: 30122937; PubMed Central PMCID: PMC6086094.

18: Liu SJ, Liu XY, Li JH, Guo J, Li F, Gui Y, Li XH, Yang L, Wu CY, Yuan Y, Li JJ. Gastrodin attenuates microglia activation through renin-angiotensin system and Sirtuin3 pathway. Neurochem Int. 2018 Nov;120:49-63. doi: 10.1016/j.neuint.2018.07.012. Epub 2018 Jul 31. PubMed PMID: 30075231.

19: Enya K, Saji BT, Kato T, Okamoto H, Koumura E. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study. Adv Ther. 2018 Aug;35(8):1181-1190. doi: 10.1007/s12325-018-0754-5. Epub 2018 Jul 19. PubMed PMID: 30027478; PubMed Central PMCID: PMC6096965.

20: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501769/ PubMed PMID: 30000828.